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Benzonitrile, 2-(1H-tetrazol-5-yl)-

Cat. No.: B8231699
CAS No.: 71515-74-7
M. Wt: 171.16 g/mol
InChI Key: QTKIBGXBCMECSJ-UHFFFAOYSA-N
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Description

Significance of Tetrazole-Containing Heterocycles in Contemporary Chemical Sciences

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a feature that imparts them with a unique set of properties. nih.gov They are metabolically stable and can act as bioisosteres of carboxylic acids, meaning they can replace carboxyl groups in drug candidates to improve properties like lipophilicity and bioavailability. numberanalytics.com This has been a major driver for their extensive investigation in medicinal chemistry. The tetrazole ring is a structural component in numerous established drugs, including the antihypertensive medication Losartan and the antibacterial agent Cefotiam. lifechemicals.com

Beyond their medicinal applications, the nitrogen-rich nature of tetrazoles makes them valuable in materials science, particularly in the development of high-energy-density materials. iucr.orgrsc.org The multiple nitrogen atoms in the tetrazole ring can also act as effective coordination sites for metal ions, leading to their use as ligands in the construction of metal-organic frameworks (MOFs) with applications in areas like gas storage. lifechemicals.comiucr.org The versatility of the tetrazole moiety is further demonstrated by its use in agriculture as plant growth regulators and even in the food industry. lifechemicals.com

Academic Context and Research Trajectories of Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)-

The academic interest in Benzonitrile, 2-(1H-tetrazol-5-yl)- stems from the combined properties of its two key functional groups. The synthesis of this compound, typically from phthalonitrile (B49051), has been a subject of study. nih.gov A common and well-established method for creating the tetrazole ring is the [2+3] cycloaddition of an azide (B81097) with an organonitrile. unimi.itorganic-chemistry.org

Initial research often focused on the fundamental characterization of the molecule. For instance, crystallographic studies have revealed that the benzonitrile and tetrazole rings in the solid state are not coplanar, with a significant dihedral angle between them. nih.gov Furthermore, intermolecular hydrogen bonds between the tetrazole rings of adjacent molecules lead to the formation of chains in the crystal structure. nih.gov

More recent research has shifted towards exploring the applications of Benzonitrile, 2-(1H-tetrazol-5-yl)- and its derivatives. These investigations are largely driven by the potential to leverage the properties of both the nitrile and the tetrazole functionalities.

Overview of Key Research Domains for Benzonitrile, 2-(1H-tetrazol-5-yl)-

The research applications of Benzonitrile, 2-(1H-tetrazol-5-yl)- are expanding and can be broadly categorized into several key domains:

Medicinal Chemistry: The tetrazole group's role as a carboxylic acid bioisostere makes this compound and its derivatives attractive for drug discovery. iucr.org Research in this area explores the synthesis of various substituted derivatives and their potential as therapeutic agents. For example, derivatives have been investigated as potent and selective antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, which is a target for treating various neurological and psychiatric disorders. nih.gov Other studies have focused on creating derivatives with potential anticancer and anti-inflammatory properties. nih.govresearchgate.net

Coordination Chemistry and Materials Science: The nitrogen atoms of the tetrazole ring and the nitrile group provide multiple coordination sites for metal ions. iucr.org This has led to the use of Benzonitrile, 2-(1H-tetrazol-5-yl)- as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). iucr.orgunimi.it These materials are being investigated for applications such as gas storage and catalysis. The high nitrogen content also makes it a precursor for developing energetic materials. iucr.org

Organic Synthesis: Benzonitrile, 2-(1H-tetrazol-5-yl)- serves as a versatile building block in organic synthesis. The nitrile group can be transformed into various other functional groups, while the tetrazole ring can be modified or used to direct further reactions. This allows for the creation of a wide range of more complex molecules with potential applications in different areas of chemistry. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Properties of Benzonitrile, 2-(1H-tetrazol-5-yl)-

PropertyValueReference
Molecular Formula C₈H₅N₅ nih.gov
Appearance White to pale yellow crystalline solid
Solubility Soluble in water and alcohol
Synthesis From phthalonitrile nih.gov
Crystal Structure Benzonitrile and tetrazole rings are inclined at a dihedral angle of 37.14 (11)° nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N5 B8231699 Benzonitrile, 2-(1H-tetrazol-5-yl)- CAS No. 71515-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-tetrazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-6-3-1-2-4-7(6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIBGXBCMECSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470701
Record name Benzonitrile, 2-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71515-74-7
Record name Benzonitrile, 2-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzonitrile, 2 1h Tetrazol 5 Yl

[3+2] Cycloaddition Pathways to Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)- and its Analogs

The [3+2] cycloaddition reaction is the most prevalent method for synthesizing 5-substituted 1H-tetrazoles. thieme-connect.com This reaction typically involves the union of a nitrile and an azide (B81097), forming the stable, aromatic tetrazole ring. youtube.com The reaction's driving force is the formation of this aromatic system. youtube.com

Classical Approaches Utilizing Nitrile Precursors and Azide Reagents

The traditional synthesis of 2-(1H-tetrazol-5-yl)benzonitrile involves the reaction of phthalonitrile (B49051) with sodium azide. iucr.org A common procedure includes heating phthalonitrile with sodium azide and ammonium (B1175870) chloride in a solvent like dimethylformamide (DMF). youtube.comiucr.org The ammonium chloride acts as a Brønsted acid catalyst, protonating the nitrile nitrogen and activating it for nucleophilic attack by the azide anion. youtube.com The reaction proceeds through a stepwise cycloaddition to form the tetrazole ring. youtube.com

Initially, these syntheses often utilized potentially hazardous reagents like hydrazoic acid. thieme-connect.com However, to improve safety, methods using sodium azide in combination with an acid catalyst have become standard. thieme-connect.comyoutube.com The reaction of nitriles with sodium azide can be performed in various organic solvents, with DMF being a common choice. youtube.comiucr.org

Table 1: Classical Synthesis of 2-(1H-tetrazol-5-yl)benzonitrile

ReactantsCatalystSolventConditionsReference
Phthalonitrile, Sodium AzideAmmonium ChlorideDMF120 °C, 24 h iucr.org
Benzonitrile, Sodium AzideAmmonium ChlorideDMFSeveral hours youtube.com

Catalytic Enhancements for Tetrazole Formation

To address the limitations of classical methods, such as long reaction times and the use of stoichiometric activators, various catalytic systems have been developed. These catalysts enhance the reaction rate and allow for milder reaction conditions.

A variety of metal catalysts have been shown to effectively promote the [3+2] cycloaddition of nitriles and azides. researchgate.net The mechanism generally involves the coordination of the metal to the nitrile, which activates it towards cycloaddition. researchgate.netnih.gov

Zinc salts , such as zinc bromide, are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles in water, offering a safer and more environmentally friendly alternative to organic solvents. organic-chemistry.org

Copper(II) complexes have been used to catalyze the reaction, likely by activating the nitrile group. researchgate.net Heterogeneous copper catalysts have also been developed. thieme-connect.com

A Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide under homogeneous conditions. nih.govacs.org Mechanistic studies suggest the formation of a cobalt(II) diazido intermediate is key to the catalytic cycle. nih.govacs.org

Tin compounds, such as tri-n-butyltin azide, have also been utilized in tetrazole synthesis. researchgate.net

In recent years, nanocatalysts have gained prominence due to their high surface area and catalytic activity, offering advantages like easy recovery and reusability. nih.govrsc.org

Magnetic nanoparticles , such as Fe3O4 functionalized with various organic moieties and metal complexes (e.g., Cu(II), Zn(II), Ni(II), Pd(0)), have been successfully employed in the synthesis of 5-substituted 1H-tetrazoles. nih.govrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet. nih.gov

ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used for the synthesis of tetrazole derivatives through a cascade condensation and cycloaddition reaction. nih.govresearchgate.net

Other notable nanocatalysts include nano-TiCl4.SiO2 , and various supported metal nanoparticles on materials like boehmite and montmorillonite. rsc.org

Organocatalysis provides a metal-free alternative for tetrazole synthesis.

L-proline has been used as a catalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles. organic-chemistry.org This method is environmentally benign and cost-effective. organic-chemistry.org

An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP) , sodium azide, and trimethylsilyl (B98337) chloride can accelerate the azide-nitrile coupling by activating the nitrile substrate. organic-chemistry.org

The use of 5-pyrrolidin-2-yltetrazole , a derivative of proline, has shown to be a more soluble and sometimes more effective catalyst than proline itself in certain reactions. cam.ac.uk

Solvent Effects and Reaction Condition Optimization in Cycloaddition Reactions

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the [3+2] cycloaddition for tetrazole synthesis.

Solvents: While DMF is a common solvent, studies have shown that other solvents can be more effective depending on the catalytic system. For instance, in a cobalt(II)-catalyzed reaction, DMSO was found to be the optimal solvent, providing a near-quantitative yield, whereas solvents like methanol (B129727) and toluene (B28343) were inefficient. nih.govacs.org The use of water as a solvent, particularly with zinc salt catalysts, is a significant advancement for green chemistry. organic-chemistry.org Polyethylene (B3416737) glycol (PEG) has also been used as a recyclable solvent. rsc.org

Temperature: Reaction temperatures can vary widely, from room temperature to reflux conditions, depending on the catalyst and substrates. iucr.orgnih.gov Microwave heating has been employed to accelerate the reaction, often reducing reaction times from hours to minutes. organic-chemistry.org

Catalyst Loading: Optimization of catalyst loading is essential for both economic and environmental reasons. Studies have shown that in many nanocatalytic systems, a low catalyst loading is sufficient to achieve high yields. researchgate.net

Table 2: Comparison of Catalytic Systems for Tetrazole Synthesis

Catalyst SystemSolventKey AdvantagesReference
Zinc BromideWaterEnvironmentally friendly, safe organic-chemistry.org
Cobalt(II) ComplexDMSOHigh yield, homogeneous catalysis nih.govacs.org
Fe3O4@PMO–ICS–ZnOEthanol (B145695)Magnetically recoverable, reusable nih.govresearchgate.net
L-proline-Metal-free, cost-effective organic-chemistry.org

Precursor Chemistry and Derivatization Routes Leading to Benzonitrile, 2-(1H-tetrazol-5-yl)-

The synthesis of Benzonitrile, 2-(1H-tetrazol-5-yl)- relies on versatile precursor molecules and strategic derivatization pathways. Key starting materials include phthalonitrile, halogenated benzonitriles, and ortho-cyanophenylboronic acid intermediates, each offering distinct advantages in synthetic design.

Phthalonitrile as a Starting Material in Tetrazole Synthesis

Phthalonitrile serves as a direct precursor for the synthesis of Benzonitrile, 2-(1H-tetrazol-5-yl)-. nih.gov The reaction involves the [3+2] cycloaddition of an azide source with one of the two nitrile groups of phthalonitrile. This transformation is a common and effective method for constructing the tetrazole ring. nih.gov The reactivity of phthalonitrile makes it a preferred starting material, often leading to high yields in a single step. researchgate.net

The general reaction can be summarized as follows: Phthalonitrile + Sodium Azide → Benzonitrile, 2-(1H-tetrazol-5-yl)-

This method has been successfully employed to produce the title compound, highlighting its efficiency in forming the tetrazole ring while leaving the second nitrile group intact. nih.gov

Halogenated Benzonitrile Derivatives (e.g., 2-Bromobenzonitrile) as Precursors

Halogenated benzonitriles, such as 2-bromobenzonitrile (B47965), are valuable precursors for synthesizing various substituted benzonitriles, which can then be converted to the corresponding tetrazoles. nih.govsigmaaldrich.com The bromine atom in 2-bromobenzonitrile can be displaced or utilized in cross-coupling reactions to introduce other functional groups prior to the tetrazole formation.

For instance, the cyano group of 2-bromobenzonitrile can be converted to a tetrazole ring via cycloaddition with an azide. This approach is part of a broader strategy for creating diverse tetrazole-containing compounds. tandfonline.com The synthesis of 5-substituted 1H-tetrazoles from various nitriles, including halogenated ones, is a well-established process. njtech.edu.cn

Table 1: Properties of 2-Bromobenzonitrile

Property Value
Molecular Formula C₇H₄BrN
Molecular Weight 182.02 g/mol
Melting Point 53-57 °C
Boiling Point 251-253 °C
Appearance Powder

Data sourced from Sigma-Aldrich and PubChem nih.govsigmaaldrich.com

Utilization of Ortho-Cyanophenylboronic Acid Intermediates

Ortho-cyanophenylboronic acid and its derivatives are emerging as important intermediates in the synthesis of complex organic molecules. While direct synthesis of Benzonitrile, 2-(1H-tetrazol-5-yl)- from this precursor is not extensively documented in the provided results, the use of boronic acids in the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. It is plausible that ortho-cyanophenylboronic acid could be used in cross-coupling reactions to construct a more complex scaffold before the conversion of the nitrile group to the tetrazole ring. The synthesis of various tetrazol-5-yl boronic acids has been noted, indicating their utility as building blocks in organic chemistry. sigmaaldrich.com

Green Chemistry Principles in the Synthesis of Benzonitrile, 2-(1H-tetrazol-5-yl)- and Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and enhance safety. This involves the use of environmentally friendly catalysts, safer solvents, and developing processes that allow for catalyst recovery and reuse.

Development of Environmentally Benign Catalysts and Solvents

Significant research has been dedicated to developing greener synthetic routes for tetrazoles. This includes the use of water, polyethylene glycol (PEG), and deep eutectic solvents (DESs) as alternatives to conventional volatile organic solvents. wiley.comlookchem.com Several environmentally benign catalysts have been explored for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Notable green catalysts include:

L-proline: An efficient, cost-effective, and environmentally benign catalyst for tetrazole synthesis from a wide range of nitriles. organic-chemistry.org

Zinc salts in water: A straightforward and broadly applicable method for the synthesis of 1H-tetrazoles. organic-chemistry.org

Nanomaterial-based catalysts: These have gained attention due to their high surface area, ease of modification, and efficiency. Examples include copper, magnetic, and carbon-based nanomaterials. rsc.org

SO3H-carbon: A stable, water-resistant, and recyclable non-metallic solid acid catalyst derived from glycerol. ajgreenchem.com

Ionic liquids: Can act as both a solvent and a catalyst, simplifying the reaction and recovery process. researchgate.netrsc.org

Glycerol: A biodegradable and readily available green solvent. researchgate.netdoaj.org

The use of microwave assistance has also been shown to accelerate the synthesis of tetrazole derivatives under green conditions. researchgate.net

Table 2: Examples of Green Catalysts and Solvents in Tetrazole Synthesis

Catalyst/Solvent System Starting Material Key Advantages
L-proline Nitriles Environmentally benign, cost-effective, high yield. organic-chemistry.org
Zinc salts in Water Nitriles Broad substrate scope, use of water as solvent. organic-chemistry.org
Fe₃O₄@PMO-ICS-ZnO Aldehydes, Malononitrile, Sodium Azide Low catalyst loading, short reaction time, use of green solvents (EtOH, water). researchgate.net
Cu(OAc)₂ in Deep Eutectic Solvent Aldehydes, Hydroxylamine Hydrochloride, Sodium Azide High conversion, green reaction medium, easy work-up. lookchem.com

Strategies for Catalyst Recoverability and Reuse

A key aspect of green chemistry is the ability to recover and reuse catalysts, which reduces waste and lowers costs. Many of the heterogeneous and nanomaterial-based catalysts developed for tetrazole synthesis are designed with this principle in mind.

Strategies for catalyst recovery include:

Magnetic Separation: Catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄) can be easily separated from the reaction mixture using an external magnet. rsc.orgresearchgate.netnih.gov This method has been successfully applied to various catalysts, including those based on copper, nickel, and gadolinium. tandfonline.comnih.gov These catalysts have demonstrated good reusability for several consecutive runs without a significant loss of activity. tandfonline.comrsc.orgresearchgate.netnih.gov

Filtration: Solid-supported catalysts, such as those on silica, alumina, or carbon, can be recovered by simple filtration. ajgreenchem.comslideshare.netuj.ac.za For example, a MoO₃-SiO₂ catalyst was shown to be recyclable for multiple reactions. slideshare.net Similarly, AlCl₃ immobilized on γ-Al₂O₃ has been reused for up to eleven runs. uj.ac.za

Phase Separation: In some systems using ionic liquids, the catalyst can be recovered by phase separation. researchgate.netrsc.org

These strategies not only contribute to the economic viability of the synthetic process but also align with the goals of sustainable chemistry by minimizing the environmental footprint of chemical production.

Advanced Spectroscopic and Structural Elucidation of Benzonitrile, 2 1h Tetrazol 5 Yl

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)-, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of both the nitrile and the tetrazole functionalities. A sharp, intense band is expected in the region of 2220-2260 cm⁻¹ for the C≡N stretching vibration of the nitrile group. chemicalbook.comnist.govnih.gov The tetrazole ring would show a series of characteristic vibrations, including N-H stretching, N=N stretching, and ring breathing modes. The N-H stretching vibration typically appears as a broad band in the region of 3000-3500 cm⁻¹. pnrjournal.com The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

Table 2: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretching 2220 - 2260 chemicalbook.comnist.govnih.gov
N-H (Tetrazole) Stretching 3000 - 3500 (broad) pnrjournal.com
C-H (Aromatic) Stretching 3000 - 3100 researchgate.net
C=C (Aromatic) Stretching 1400 - 1600 researchgate.net
N=N (Tetrazole) Stretching ~1330 - 1640 pnrjournal.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The mass spectrum of Benzonitrile, 2-(1H-tetrazol-5-yl)- (C₈H₅N₅) would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 171.17 g/mol . iucr.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern can provide further structural confirmation. For 5-substituted 1H-tetrazoles, characteristic losses of dinitrogen (N₂) and hydrazoic acid (HN₃) from the tetrazole ring are commonly observed fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI). lifesciencesite.com The fragmentation of the benzonitrile portion would likely involve the loss of HCN. nist.govmassbank.eu

Table 3: Expected Mass Spectrometry Data

Ion m/z (expected) Description
[C₈H₅N₅]⁺ 171 Molecular Ion ([M]⁺)
[C₈H₅N₃]⁺ 143 Loss of N₂ from the tetrazole ring
[C₇H₄N₂]⁺ 116 Loss of HN₃ from the tetrazole ring
[C₇H₅]⁺ 77 Phenyl cation

Note: These are predicted fragmentation patterns based on the general behavior of tetrazoles and benzonitriles.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- has been determined, providing a wealth of structural information. iucr.orgnih.gov

The compound crystallizes in the monoclinic space group P2₁/n. iucr.org A key structural feature is the dihedral angle between the benzonitrile and tetrazole rings, which is reported to be 37.14 (11)°. iucr.orgnih.gov This non-planar arrangement is a result of steric hindrance between the two rings.

In the crystal structure, molecules are linked by intermolecular N-H···N hydrogen bonds between the tetrazole rings of adjacent molecules, forming chains that propagate along the a-axis. iucr.orgnih.gov This hydrogen bonding network is a significant feature of the solid-state packing.

Table 4: Crystallographic Data for Benzonitrile, 2-(1H-tetrazol-5-yl)-

Parameter Value Reference
Molecular Formula C₈H₅N₅ iucr.org
Molecular Weight 171.17 iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/n iucr.org
a (Å) 4.9281 (10) iucr.org
b (Å) 6.5420 (13) iucr.org
c (Å) 24.867 (5) iucr.org
β (°) 95.27 (3) iucr.org
V (ų) 798.3 (3) iucr.org
Z 4 iucr.org
Dihedral Angle (benzonitrile-tetrazole) 37.14 (11)° iucr.orgnih.gov

Elemental Analysis (CHNSO) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For Benzonitrile, 2-(1H-tetrazol-5-yl)-, the theoretical elemental composition can be calculated from its molecular formula, C₈H₅N₅. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound. researchgate.net

Table 5: Theoretical Elemental Composition of Benzonitrile, 2-(1H-tetrazol-5-yl)-

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 8 96.08 56.14%
Hydrogen H 1.01 5 5.05 2.95%
Nitrogen N 14.01 5 70.05 40.91%
Total 171.18 100.00%

Advanced Microscopy Techniques (e.g., FESEM, TEM) for Characterization of Catalyst Architectures

While advanced microscopy techniques like Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are typically used to characterize the morphology and structure of materials at the nanoscale, their application to the direct analysis of a small molecule like Benzonitrile, 2-(1H-tetrazol-5-yl)- is not standard. However, these techniques are highly relevant for characterizing the catalysts used in the synthesis of such compounds.

In the synthesis of related tetrazole derivatives, such as (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile, FESEM has been employed to characterize the morphology of the catalyst. researchgate.net For instance, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used as a catalyst. researchgate.net FESEM images of this catalyst revealed a uniform and well-defined distribution of nano-rod shaped ZnO nanoparticles. researchgate.net This characterization is crucial for understanding the catalyst's activity and efficiency in the synthetic process.

Chemical Reactivity and Functionalization of Benzonitrile, 2 1h Tetrazol 5 Yl Scaffolds

Reactivity of the Tetrazole Moiety

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, exhibits a unique set of chemical properties, including protonation, tautomerism, and susceptibility to reduction and N-alkylation.

Investigation of Protonation and Tautomerism within the Tetrazole Ring

The acidity of the tetrazole ring is notably high compared to other azoles, which, along with its weak basicity, constitutes one of its distinguishing chemical features. nih.gov The ability of the four nitrogen atoms to participate in protolytic processes is fundamental to many of the physical, chemical, and biological properties of tetrazole-containing compounds. nih.gov The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing tetrazoles to act as bioisosteres for the carboxylate group at physiological pH. wikipedia.org

The protonation and deprotonation of the tetrazole ring are key to its role in chemical reactions. For instance, in N-alkylation reactions, deprotonation by a base generates a tetrazolate anion, which then acts as a nucleophile. The specific tautomeric form present influences which nitrogen atom is ultimately alkylated.

Table 1: Tautomeric Forms of 2-(1H-tetrazol-5-yl)benzonitrile

Tautomer Predominant Phase Key Characteristics
1H-tetrazole Solid, Solution Generally more stable in condensed phases. nih.govwikipedia.org
2H-tetrazole Gas Generally more stable in the gas phase. nih.govwikipedia.org

Reduction Pathways of the Tetrazole Ring

The tetrazole ring can undergo reduction, although it is generally considered a stable heterocyclic system. nih.gov Reduction of the tetrazole ring often leads to ring opening or decomposition. For instance, catalytic hydrogenation can lead to the cleavage of the tetrazole ring. The specific products formed depend on the reaction conditions and the nature of the substituents on the ring. beilstein-journals.org

One possible decomposition pathway for 5-substituted-1H-tetrazoles involves cyclo-reversion to a nitrile and an azide (B81097). beilstein-journals.org This can be followed by further reactions of the resulting fragments. For example, under certain conditions, the thermal decomposition of 2,5-disubstituted tetrazoles can lead to the formation of nitrile imines. acs.org

N-Alkylation and Other Derivatizations on Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring are nucleophilic and can be readily alkylated. srce.hr N-alkylation is a common method for functionalizing tetrazoles and can lead to the formation of a mixture of N1 and N2-alkylated regioisomers. srce.hrmdpi.com The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of a phase-transfer catalyst. srce.hr

For example, the alkylation of 5-phenyltetrazole with methyl iodide in a dichloromethane-aqueous sodium hydroxide (B78521) system yields a mixture of N1- and N2-methyl-5-phenyl tetrazole. srce.hr Similarly, the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate produces two separable regioisomers. mdpi.com Computational studies, such as those using density functional theory (DFT), can help to predict and explain the observed regioselectivity in these reactions by comparing the nucleophilicity of the different nitrogen atoms in the tautomeric forms. mdpi.com

Besides simple alkylation, other derivatizations at the tetrazole nitrogens are possible, expanding the synthetic utility of this scaffold. These modifications can be used to modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule, consisting of a nitrile group attached to a phenyl ring, also presents opportunities for chemical modification.

Transformations of the Nitrile Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group can undergo a variety of transformations, most notably hydrolysis and cycloaddition reactions.

Hydrolysis: The hydrolysis of nitriles is a well-established reaction that converts the nitrile group into a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This transformation can be catalyzed by either acid or base. lumenlearning.comyoutube.com

Acid-catalyzed hydrolysis: The nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.comyoutube.com The intermediate imidic acid tautomerizes to the more stable amide, which can then be further hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a base, like sodium hydroxide. libretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com This process typically yields the sodium salt of the carboxylic acid and ammonia. libretexts.org

Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A key example is the [3+2] cycloaddition with azides to form the tetrazole ring itself, a reaction often used in the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net Nitrile oxides, which are 1,3-dipoles, can also undergo cycloaddition with the nitrile group, although they more commonly react with alkynes to form isoxazoles. youtube.com

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of the benzonitrile moiety can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of both the nitrile and the tetrazole substituents.

Electrophilic Aromatic Substitution: The nitrile and tetrazole groups are deactivating and meta-directing for electrophilic aromatic substitution. This means that electrophilic attack on the benzene (B151609) ring will be slower than on benzene itself and will primarily occur at the positions meta to these substituents.

Nucleophilic Aromatic Substitution: While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups, such as nitro groups, ortho and para to a halogen can significantly enhance the rate of substitution. msu.edu Given the electron-withdrawing character of the nitrile and tetrazole groups, nucleophilic aromatic substitution on a suitably substituted derivative of Benzonitrile, 2-(1H-tetrazol-5-yl)- might be feasible.

Ortho-Lithiation: A particularly useful reaction for the functionalization of the phenyl ring is ortho-lithiation. The tetrazole group can act as a directing group for lithiation at the ortho position of the phenyl ring. google.com Treatment of (tetrazol-5-yl)benzene or its N-protected derivatives with an organolithium reagent, such as n-butyllithium, generates an aryllithium species. This nucleophilic intermediate can then react with various electrophiles to introduce substituents at the position ortho to the tetrazole ring. google.com This method provides a versatile route for the synthesis of 2-substituted 1-(tetrazol-5-yl)benzene derivatives. google.com

Table 2: Summary of Reactivity

Moiety Reaction Type Description
Tetrazole Protonation/Tautomerism Exists in 1H and 2H tautomeric forms, with the 1H form often predominating in solution. nih.govwikipedia.org
Reduction Can undergo ring opening or decomposition upon reduction. beilstein-journals.org
N-Alkylation Readily alkylated at the nitrogen atoms, often yielding a mixture of N1 and N2 isomers. srce.hrmdpi.com
Benzonitrile Nitrile Hydrolysis Can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. lumenlearning.comchemistrysteps.com
Nitrile Cycloaddition The C≡N bond can participate in cycloaddition reactions, such as with azides. nih.govresearchgate.net
Phenyl Ring Substitution The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic attack. The tetrazole can direct ortho-lithiation for nucleophilic functionalization. google.com

Derivatization Strategies for Benzonitrile, 2-(1H-tetrazol-5-yl)-

The functionalization of the Benzonitrile, 2-(1H-tetrazol-5-yl)- scaffold can be approached by modifying the tetrazole ring, the aromatic core, or by building upon a pre-functionalized precursor using powerful bond-forming reactions.

The introduction of substituents onto the Benzonitrile, 2-(1H-tetrazol-5-yl)- scaffold is a key strategy for creating molecular diversity. This can be achieved by either direct modification of the parent scaffold or by synthesis from already substituted precursors.

Functionalization of the Tetrazole Ring:

The tetrazole ring of 5-substituted 1H-tetrazoles contains a free N-H bond and exists as a dynamic equilibrium between two tautomeric forms, the 1H- and 2H-tautomers. thieme-connect.comresearchgate.net This feature allows for derivatization, most commonly through N-alkylation or N-arylation, although it can lead to mixtures of regioisomers (N1 and N2 substituted products).

The reaction of a tetrazole with an alkylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate, is a common method for introducing alkyl groups onto the tetrazole nitrogen. acs.orgmdpi.com The ratio of the resulting N1 versus N2 isomers can depend on the specific substrate and reaction conditions. For instance, the benzylation of 2-(tetrazol-5-yl)phenol was reported to yield exclusively the N2-substituted product, whereas the alkylation of N-benzoyl 5-(aminomethyl)tetrazole produced a nearly 1:1 mixture of the 1,5- and 2,5-disubstituted derivatives. researchgate.netacs.orgmdpi.com

Copper-catalyzed cross-coupling reactions provide a route for N-arylation. A study demonstrated the regioselective N2 arylation of a tetrazole derivative with 2-halobenzoic acids using a Copper(I) catalyst, indicating that metal-catalyzed methods can offer control over the site of substitution. researchgate.net

Table 1: Examples of N-Alkylation/Arylation on Tetrazole Rings

Starting Material Reagents and Conditions Product(s) Outcome Reference(s)
2-(Tetrazol-5-yl)phenol Benzyl bromide, K₂CO₃, Acetonitrile, RT, 10 h N2-benzyl protected tetrazole Selective N2-alkylation acs.org
N-((Tetrazol-5-yl)methyl)benzamide Benzyl bromide, K₂CO₃, Acetone, RT, 2 h Mixture of 1,5- and 2,5-disubstituted tetrazoles Non-selective alkylation (45% N1, 55% N2) researchgate.netmdpi.com

Functionalization of the Aromatic Core:

While direct substitution on the benzonitrile ring (e.g., via electrophilic aromatic substitution) is chemically feasible, a more common and often more controlled strategy involves the use of pre-functionalized starting materials. The synthesis of the tetrazole ring itself is typically robust and tolerant of a wide variety of functional groups on the nitrile precursor. For example, the synthesis of 4-(1H-tetrazol-5-yl)benzonitrile is achieved through the [3+2] cycloaddition of an azide source with terephthalonitrile (B52192) (1,4-dicyanobenzene). thieme-connect.com This approach allows for the introduction of substituents at any desired position on the phenyl ring by simply selecting the appropriately substituted benzonitrile starting material.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-heteroatom bond formation in modern organic synthesis. These reactions are particularly effective for the derivatization of aryl halide precursors of the Benzonitrile, 2-(1H-tetrazol-5-yl)- scaffold.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, is a premier example of this class of reactions. libretexts.org The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups onto the benzonitrile core. To utilize this strategy, a halogenated version of 2-(1H-tetrazol-5-yl)benzonitrile is required as the starting material (e.g., 2-bromo-6-(1H-tetrazol-5-yl)benzonitrile). The reactivity of the halide in these couplings generally follows the order I > Br > Cl. libretexts.org

Table 2: General Parameters for Suzuki-Miyaura Cross-Coupling

Component Common Examples Purpose
Aryl Halide Ar-I, Ar-Br, Ar-Cl Electrophilic coupling partner
Organoboron Reagent Ar'-B(OH)₂, Ar'-B(OR)₂ Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates the catalytic cycle
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation

| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and facilitates reaction |

While specific examples starting directly from a halogenated 2-(1H-tetrazol-5-yl)benzonitrile are not prominently detailed in the reviewed literature, the extensive application of Suzuki-Miyaura and other palladium-catalyzed reactions on diverse heterocyclic and aromatic systems underscores its applicability. The successful synthesis of related structures, such as 2-(2H-tetrazol-2-yl)benzoic acids from 2-halobenzoic acids, demonstrates the feasibility of performing cross-coupling reactions on ortho-substituted aryl precursors bearing a tetrazole moiety. researchgate.net This strategy provides a reliable and modular route to complex derivatives of the core scaffold.

Computational Chemistry and Theoretical Studies of Benzonitrile, 2 1h Tetrazol 5 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Thermochemical Parameters

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)- and related tetrazole-containing compounds. DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the molecule's electronic structure, optimize its geometry, and calculate important thermochemical parameters.

The optimized molecular structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- reveals a non-planar arrangement, with the benzonitrile and tetrazole rings inclined at a significant dihedral angle. nih.gov This twist is a key feature of its three-dimensional conformation. Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the molecule's reactivity and charge transfer characteristics. researchgate.net These calculations are also essential for determining thermochemical data like enthalpy of formation, which is crucial for understanding the compound's stability. acs.org

Interactive Table: Calculated Thermochemical and Structural Parameters for Tetrazole Derivatives
ParameterValueMethodReference
Dihedral Angle (Benzonitrile-Tetrazole)37.14 (11)°X-ray Diffraction nih.gov
Effective Activation Energy of Thermolysis (General Tetrazole)36.2 kcal/molW1 high-level procedure acs.org
Activation Energy (First Decomposition of Tetrazene)225 kJ mol−1DSC/TG rsc.org

Mechanistic Investigations of Reaction Pathways

Computational methods are invaluable for elucidating the complex mechanisms of reactions involving the formation and decomposition of the tetrazole ring in Benzonitrile, 2-(1H-tetrazol-5-yl)-.

Free Energy Surface Analysis of [3+2] Cycloaddition Processes

The synthesis of 5-substituted 1H-tetrazoles, including Benzonitrile, 2-(1H-tetrazol-5-yl)-, is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net DFT calculations are employed to map the free energy surface of this process, identifying the most favorable reaction pathways. These studies suggest that the reaction can proceed through a stepwise mechanism rather than a concerted one, often involving the formation of an intermediate. acs.orgnih.govacs.org The presence of a catalyst, such as a metal complex, can significantly lower the activation barrier, and computational studies help to understand the role of the catalyst in this process. nih.govacs.org

Elucidation of Intermediates and Transition States in Catalyzed Reactions

In catalyzed [3+2] cycloaddition reactions, computational chemistry plays a crucial role in identifying and characterizing transient intermediates and transition states. nih.govacs.org For example, in cobalt-catalyzed reactions, DFT studies have helped to elucidate the formation of a cobalt-diazido intermediate, which is the active catalytic species. nih.govacs.org By modeling the interaction of the nitrile and azide with the catalyst, researchers can understand how the catalyst facilitates the reaction, leading to the development of more efficient synthetic methods. nih.gov The proposed mechanisms often involve the coordination of the reactants to the metal center, followed by the cycloaddition and subsequent release of the tetrazole product. nih.govacs.orgnih.gov

Thermal Decomposition Pathways and Reactive Intermediate Generation (General Tetrazoles)

The thermal stability and decomposition of tetrazoles are of significant interest, particularly for high-energy materials. Computational studies on general tetrazoles have shown that their thermal decomposition can proceed through various pathways, including ring opening and nitrogen elimination. acs.orgcolab.wsmaxapress.comresearchgate.net High-level ab initio calculations have been used to investigate the unimolecular decomposition of tetrazole, revealing the importance of tautomeric equilibria in the decomposition mechanism. acs.org These studies predict the formation of reactive intermediates, such as nitrile imines, which can participate in subsequent reactions. colab.ws The insights gained from these general studies are applicable to understanding the potential thermal behavior of Benzonitrile, 2-(1H-tetrazol-5-yl)-.

Molecular Modeling and Docking Studies for Theoretical Interaction Analysis

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions of Benzonitrile, 2-(1H-tetrazol-5-yl)- and its derivatives with biological targets. These methods are particularly useful in drug discovery and materials science.

Docking studies can simulate the binding of a ligand, such as a derivative of Benzonitrile, 2-(1H-tetrazol-5-yl)-, into the active site of a protein. nih.gov These simulations provide information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govcore.ac.uk This information is crucial for understanding the molecule's potential biological activity and for designing new compounds with improved properties. nih.gov For example, the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry due to its similar acidic properties and ability to form hydrogen bonds. core.ac.ukacs.org

Interactive Table: Key Interactions in Molecular Docking Studies of Tetrazole Derivatives
Molecule/DerivativeTargetKey InteractionsComputational MethodReference
Quinoxaline derivatives with tetrazole moietyEGFRStrong binding to protein EGFR (pdbid:4HJO)Molecular Docking nih.gov
β-lactamase inhibitor with tetrazole moietyβ-lactamaseExtended hydrogen bonding network with serine and threonine residuesCrystallography and Modeling core.ac.uk

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of Benzonitrile, 2-(1H-tetrazol-5-yl)- derivatives. By systematically modifying the structure of the molecule and calculating its properties, researchers can identify the key structural features that are responsible for its activity.

These studies often involve the calculation of various molecular descriptors, such as electronic properties, steric parameters, and lipophilicity, which can be correlated with the observed biological activity. nih.gov This allows for the development of predictive models that can be used to design new compounds with enhanced activity. For example, SAR studies on related compounds have shown that the nature and position of substituents on the aromatic rings can have a significant impact on their biological activity. nih.gov

Analysis of the Tetrazole Role in Molecular Recognition and Hydrogen Bonding

The tetrazole moiety is a critical functional group in molecular recognition, primarily due to its capacity to form multiple hydrogen bonds. The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the acidic N-H proton serves as a hydrogen bond donor. This allows the tetrazole ring to engage in complex and stable hydrogen-bonding networks. nih.gov

In the solid state, the crystal structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- reveals that the benzonitrile and tetrazole rings are not coplanar, exhibiting a dihedral angle of 37.14 (11)°. iucr.orgnih.gov This specific conformation influences how the molecule presents its hydrogen bonding groups to potential binding partners. The crystal packing is characterized by intermolecular N-H⋯N hydrogen bonds that link the tetrazole rings of adjacent molecules, forming distinct chains within the crystal lattice. iucr.orgnih.gov This demonstrates the fundamental role of the tetrazole's hydrogen-donating and accepting capabilities in directing supramolecular assembly.

Table 1: Crystallographic Data for Benzonitrile, 2-(1H-tetrazol-5-yl)-

This table summarizes key parameters from the X-ray diffraction study of the title compound.

Parameter Value Reference
Chemical Formula C₈H₅N₅ iucr.org
Molecular Weight 171.17 iucr.org
Crystal System Monoclinic iucr.org
Space Group P 2₁/n iucr.org
Dihedral Angle (Benzonitrile-Tetrazole) 37.14 (11)° iucr.orgnih.gov
Key Intermolecular Interaction N-H⋯N Hydrogen Bonds iucr.orgnih.gov

Assessment of Substituent Effects on Theoretical Binding and Interaction Profiles

The interaction profile of the tetrazole ring in Benzonitrile, 2-(1H-tetrazol-5-yl)- is significantly influenced by the electronic properties of the attached benzonitrile group. Substituents on an aromatic ring connected to a tetrazole can alter the electronic distribution, acidity, and aromaticity of the tetrazole ring, thereby modulating its binding characteristics.

Computational studies using Density Functional Theory (DFT) have shown that electron-withdrawing substituents and electron-donating substituents have opposing effects on the tetrazole ring. researchgate.net An electron-withdrawing group, such as the cyano (-CN) group present in the benzonitrile moiety, is predicted to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.net Conversely, electron-donating groups, like an amino (-NH2) group, tend to decrease the ring's aromaticity. researchgate.net This modulation of aromaticity and electron density directly impacts the strength and nature of the interactions the tetrazole can form.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have provided evidence for the importance of these electronic effects. For instance, in a series of O-phenyl carbamates with various ortho-substituents, a correlation was found between the electron-withdrawing strength of the substituent and the compound's inhibitory potency against certain enzymes. acs.org Compounds with strongly electron-withdrawing groups, which would include a cyano or tetrazolyl group, often exhibit enhanced reactivity and binding affinity, a principle that can be attributed to the substituent's influence on the electronic state of the pharmacophore. acs.org Therefore, the ortho-cyano substituent in Benzonitrile, 2-(1H-tetrazol-5-yl)- is expected to play a crucial role in defining its theoretical binding and interaction profile by modulating the electronic character of the tetrazole ring.

Table 2: Theoretical Effect of Substituent Type on Tetrazole Ring Aromaticity

This table illustrates the general findings from computational studies on how different classes of substituents affect the aromaticity of a connected tetrazole ring.

Substituent Type Example Group Predicted Effect on Tetrazole Ring Aromaticity Theoretical Basis Reference
Electron-Withdrawing -COOH, -CN Increase Withdrawal of π-electrons from the tetrazole ring researchgate.net
Electron-Donating -NH₂, -CH₃ Decrease Donation of π-electrons to the tetrazole ring researchgate.net

Bioisosteric Comparisons with Carboxylic Acid Groups (Theoretical Basis)

The 5-substituted 1H-tetrazole group is a classic and widely recognized bioisostere for the carboxylic acid group in medicinal chemistry. researchgate.netresearchgate.net This bioisosteric relationship is founded on key similarities in their physicochemical properties, which are well-supported by computational and theoretical studies. Benzonitrile, 2-(1H-tetrazol-5-yl)- serves as a structural example where the tetrazole acts as a surrogate for a carboxylic acid.

The primary theoretical bases for this bioisosterism include:

Acidity: The N-H proton of a 5-substituted 1H-tetrazole has a pKa value that is very similar to that of a carboxylic acid's hydroxyl proton (typically around 4.5), meaning both groups are predominantly ionized to their anionic forms (tetrazolate and carboxylate) at physiological pH. cambridgemedchemconsulting.com

Electrostatic Potential: Despite differences in atomic composition and geometry, the tetrazolate and carboxylate anions exhibit a remarkable similarity in their electrostatic potential (ESP) maps. researchgate.net Both anions feature four coplanar local minima in the ESP, corresponding to lone pair electrons, which allows them to engage in similar electrostatic interactions with receptor sites. researchgate.net

Hydrogen Bonding: Both groups are planar and can participate in similar hydrogen bonding patterns as acceptors. nih.govcambridgemedchemconsulting.com Crystal structure analyses confirm that the hydrogen bond environments for both pairs are very similar, as are the attractive energies of these bonds. nih.govcambridgemedchemconsulting.com

Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts. This can be a key factor in improving properties such as cell membrane permeability. researchgate.net

A notable difference identified through computational analysis is the spatial extension of the hydrogen-bonding environment. The H-bond interaction points around a tetrazole ring are calculated to extend approximately 1.2 Å further from the core of the parent molecule compared to a carboxylic acid. nih.gov This implies that for a tetrazole to successfully replace a carboxylic acid in a binding site, the receptor may need to be flexible enough to accommodate this slight spatial difference to form strong hydrogen bonds. nih.gov

Table 3: Comparative Physicochemical Properties of Tetrazole vs. Carboxylic Acid Bioisosteres

This table provides a theoretical comparison of key properties that underpin the bioisosteric relationship between the two functional groups.

Property 5-Substituted 1H-Tetrazole Carboxylic Acid Significance in Bioisosterism References
pKa ~4.5 ~4.5 Similar acidity ensures both are anionic at physiological pH. cambridgemedchemconsulting.comacs.org
Anionic Form Tetrazolate Carboxylate Both present as anions for ionic interactions. nih.govresearchgate.net
Geometry Planar ring Planar group Similar spatial arrangement of atoms. researchgate.net
H-Bonding Primarily acceptor (4 N atoms) Acceptor (2 O atoms) Both act as strong H-bond acceptors. nih.govcambridgemedchemconsulting.com
Lipophilicity (cLogP) Generally higher Generally lower Tetrazole can enhance membrane permeability. researchgate.net
H-Bond Field Extension Extends ~1.2 Å further from core Baseline Receptor site may require flexibility to accommodate tetrazole. nih.gov

Coordination Chemistry and Supramolecular Assemblies Involving Benzonitrile, 2 1h Tetrazol 5 Yl

Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)- as a Ligand in Metal Complexation

The 1H-tetrazol-5-yl group is a key player in coordination chemistry, and its combination with a benzonitrile scaffold allows for a variety of binding modes. Tetrazole derivatives are widely utilized as ligands for creating stable metal complexes. researchgate.net The nitrogen-rich tetrazole ring can coordinate to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand, which allows for the formation of anything from simple mononuclear complexes to intricate multidimensional polymers. This versatility makes tetrazole-based ligands, including those derived from benzonitrile, valuable components in the design of new materials. researchgate.netresearchgate.net

The coordination behavior is highly dependent on the metal ion and the reaction conditions. For instance, studies on the related ligand 2-(1H-tetrazol-5-yl)pyrazine with group IIB metals demonstrate this variability. Under ambient conditions, reactions with Zn(II) and Cd(II) salts yield discrete mononuclear complexes of the type [M(L)₂(H₂O)₂]. rsc.org However, under hydrothermal conditions, the reaction with Cd(II) produces a 1D coordination polymer, {Cd₂(L)₄₀.₂₅}n, where the ligand displays a chelating-bridging mode. rsc.org Similarly, reactions with Hg(II) salts produce 2D coordination polymers with different topologies depending on the counter-ion. rsc.org This illustrates the profound influence that both the identity of the metal center and the synthesis environment have on the final structure.

In some cases, the tetrazole ligand is generated in situ from a nitrile precursor through a [2+3] cycloaddition reaction with an azide (B81097) source, a common method for synthesizing tetrazole-containing compounds. unimi.it This approach can be used to create complex coordination networks directly under hydrothermal or solvothermal conditions. unimi.it Multifunctional ligands that combine the tetrazole group with other donors, such as β-diketones, have also been developed. These ligands can utilize the diketonate for chelation and the tetrazolate for bridging, leading to complex structures like a 2D coordination polymer with Zn(II). unimi.it

Ligand SystemMetal Ion(s)Resulting Complex TypeCoordination Highlights
2-(1H-tetrazol-5-yl)pyrazineZn(II), Cd(II)Mononuclear: [M(L)₂(H₂O)₂]Ligand coordinates to a single metal center; structure influenced by hydrogen bonding. rsc.org
2-(1H-tetrazol-5-yl)pyrazineCd(II)1D Coordination PolymerFormed under hydrothermal conditions; ligand adopts a chelating-bridging mode. rsc.org
2-(1H-tetrazol-5-yl)pyrazineHg(II)2D Coordination PolymersTopologies include (6,3) and (4,4) networks depending on reaction specifics. rsc.org
1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedioneZn(II)2D Coordination PolymerDiketonate chelates and tetrazolate bridges the metal ions. unimi.it

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the tetrazole group to bridge multiple metal centers makes 2-(1H-tetrazol-5-yl)benzonitrile and its derivatives excellent candidates for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in areas like gas storage and catalysis. Tetrazole-based molecules offer numerous bridging coordination modes, which provides extensive synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org

The final structure of these frameworks is highly tunable. For example, using the ligand 5-(1H-tetrazol-5-yl)isophthalic acid (H₃TZI), a variety of CPs have been synthesized with different metals and auxiliary ligands. With Mn(II) and Cu(II), 3D frameworks are formed containing tetranuclear M₄(μ₃-OH)₂ clusters as secondary building units (SBUs). rsc.org However, with Co(II), a double-layered structure based on Co₃(μ₃-OH) triangle chains is produced. rsc.org The introduction of different N-donor auxiliary ligands in reactions with Zn(II) can systematically alter the dimensionality of the resulting framework from 2D layers to complex 3D structures. rsc.org

In some syntheses, the final ligand is formed in situ. For example, two MOFs with Zn(II) and Cd(II) were created where the starting ligand, 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid, underwent a Dimroth rearrangement during the self-assembly process to form the new ligand 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, which then constructed the final MOF structures. researchgate.netrsc.org Both of these MOFs possess a three-directional intersecting channel system, but differ in the coordination of the metal center, leading to different stabilities and gas sorption capabilities. rsc.org

LigandMetal IonAuxiliary LigandDimensionalityStructural Features
5-(1H-tetrazol-5-yl)isophthalic acidMn(II)DMA3DContains tetranuclear Mn₄(μ₃-OH)₂ SBUs. rsc.org
5-(1H-tetrazol-5-yl)isophthalic acidCu(II)DMA3DContains tetranuclear Cu₄(μ₃-OH)₂ SBUs. rsc.org
5-(1H-tetrazol-5-yl)isophthalic acidCo(II)H₂O2DDouble-layered structure with Co₃(μ₃-OH) chains. rsc.org
5-(1H-tetrazol-5-yl)isophthalic acidZn(II)2,2′-bpy2DDinuclear Zn₂ motifs with mixed bridges. rsc.org
5-(1H-tetrazol-5-yl)isophthalic acidZn(II)4,4′-bpy3DBridging auxiliary ligand increases dimensionality. rsc.org
5-[(2H-tetrazol-5-yl)amino]isophthalic acidZn(II), Cd(II)-3DIsostructural frameworks with pts topology and intersecting channels. rsc.org

Investigation of Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonding plays a critical role in the crystal engineering of compounds containing the 1H-tetrazole group. In the solid state, these interactions dictate the packing of molecules and can link lower-dimensional coordination networks into higher-dimensional supramolecular architectures.

A study of the crystal structure of 2-(1H-tetrazol-5-yl)benzonitrile itself reveals that the benzonitrile and tetrazole rings are not coplanar, exhibiting a dihedral angle of 37.14 (11)°. nih.gov In the crystal, intermolecular N-H···N hydrogen bonds are the dominant interaction, linking the tetrazole rings of adjacent molecules to form one-dimensional chains that extend along the crystallographic a-axis. nih.gov This fundamental interaction is a recurring motif in the supramolecular chemistry of tetrazole-containing compounds.

In more complex systems, such as metal complexes, hydrogen bonding continues to be a defining feature. The mononuclear complexes [M(L)₂(H₂O)₂] (where M is Zn or Cd and L is the deprotonated 2-(1H-tetrazol-5-yl)pyrazine ligand) are assembled into 3D frameworks through O-H···N hydrogen bonds involving the coordinated water molecules and the nitrogen atoms of the ligands. rsc.org Similarly, ligands that combine tetrazole and β-diketone functionalities can form extensive hydrogen-bonded frameworks. For example, an Fe(III) complex establishes a self-catenated 2D net through hydrogen bonding. unimi.it Even in derivative structures like 2-[(2H-tetrazol-2-yl)methyl]benzonitrile, weaker C—H···N interactions are significant, connecting molecules into centrosymmetric dimers. iucr.org These non-covalent interactions are fundamental to the assembly of robust supramolecular structures.

Compound/ComplexInteracting GroupsType of NetworkKey Interaction(s)
2-(1H-tetrazol-5-yl)benzonitrileTetrazole rings1D ChainsIntermolecular N-H···N hydrogen bonds. nih.gov
[M(L)₂(H₂O)₂] (M=Zn, Cd; L=2-(1H-tetrazol-5-yl)pyrazinate)Coordinated H₂O and Ligand N-atoms3D FrameworkO-H···N hydrogen bonds. rsc.org
[Fe(HL1)₃]³⁻ (H₃L1 = 1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione)Tetrazolyl fragments2D NetHydrogen bonding. unimi.it
2-[(2H-tetrazol-2-yl)methyl]benzonitrileC-H and Tetrazole N-atomsDimersWeak C—H···N interactions. iucr.org

Advanced Applications of Benzonitrile, 2 1h Tetrazol 5 Yl and Its Derivatives in Chemical Sciences

Role as a Key Building Block in Heterocyclic Synthesis and Scaffold Construction

Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)- serves as a crucial starting material, or building block, for the creation of more complex heterocyclic compounds. iucr.org Its synthesis is typically achieved from phthalonitrile (B49051). iucr.orgnih.gov The presence of both a benzonitrile and a tetrazole ring within the same molecule provides multiple reactive sites for further chemical transformations.

The tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom, is a particularly important feature. wikipedia.orgnih.gov It is not found in nature and was first synthesized in 1885. nih.gov The high nitrogen content of the tetrazole ring makes it a valuable component in the synthesis of nitrogen-rich compounds. wikipedia.org The nitrile group (-C≡N) on the benzonitrile portion of the molecule is also a versatile functional group that can participate in a variety of chemical reactions, including cycloadditions. acs.org

The unique structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- allows it to be used in the construction of diverse molecular scaffolds. These scaffolds form the core structures of new molecules with potential applications in medicine and materials science. For instance, the tetrazole ring can be linked to other rings to create fused heterocyclic systems. nih.gov The ability to readily modify the structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- makes it an invaluable tool for chemists seeking to design and synthesize novel compounds with specific properties.

Theoretical Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance its biological activity or other important characteristics. researchgate.netpatsnap.comajptr.com The tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.govrsc.orgresearchgate.net This substitution can lead to improved metabolic stability, better absorption of a drug into the body, and stronger binding to its target. patsnap.comrsc.org

The use of Benzonitrile, 2-(1H-tetrazol-5-yl)- and its derivatives in bioisosteric replacement strategies is a key area of research. By replacing a carboxylic acid group in a known biologically active molecule with a 2-(1H-tetrazol-5-yl)benzonitrile moiety, medicinal chemists can create new drug candidates with potentially improved properties. patsnap.comspirochem.com For example, this strategy has been successfully employed to enhance the anti-leukemic activity of certain compounds. nih.govbohrium.com The tetrazole ring's ability to mimic the acidic properties of a carboxylic acid while offering a different structural profile is a significant advantage in drug design. rsc.org

Table 1: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

PropertyCarboxylic Acid (-COOH)Tetrazole RingAdvantage of Tetrazole
Acidity (pKa) ~4-5~4.5-5Similar acidity allows for comparable biological interactions.
Metabolic Stability Prone to metabolic reduction.Generally more resistant to metabolic degradation.Increased drug half-life and duration of action. rsc.org
Lipophilicity Can be highly polar.Can enhance lipophilicity.Improved cell membrane permeability and absorption. rsc.org
Binding Interactions Forms hydrogen bonds.Can participate in hydrogen bonding and other interactions.Offers different spatial arrangements for optimal target binding.

Catalytic Applications of Benzonitrile, 2-(1H-tetrazol-5-yl)- Derivatives

While Benzonitrile, 2-(1H-tetrazol-5-yl)- itself is not typically used as a catalyst, its derivatives, particularly those containing transition metals, have shown promise in catalytic applications. The tetrazole ring, with its multiple nitrogen atoms, can act as a ligand, binding to metal centers to form catalytically active complexes.

Recent research has focused on the use of metal-tetrazole complexes to catalyze various organic reactions. For example, cobalt(II) complexes have been shown to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide (B81097). acs.org This [3+2] cycloaddition reaction is a fundamental method for preparing tetrazole-containing compounds. acs.orgrsc.org The use of nanocatalysts, such as those incorporating zinc oxide or copper-iron nanoparticles, has also been explored for the synthesis of tetrazole derivatives, offering advantages like high efficiency and reusability. researchgate.netnih.govresearchgate.net These catalytic systems provide greener and more efficient routes to valuable tetrazole compounds.

Potential in Advanced Materials Science

The high nitrogen content and inherent stability of the tetrazole ring make Benzonitrile, 2-(1H-tetrazol-5-yl)- and its derivatives attractive candidates for use in advanced materials, particularly as high-density energy materials. wikipedia.orgmdpi.com High-nitrogen compounds are a key component of energetic materials because they release a large amount of energy upon decomposition, producing environmentally benign nitrogen gas. wikipedia.orgmdpi.com

Theoretical studies have shown that tetrazole-based compounds can possess high heats of formation, detonation velocities, and densities, all of which are desirable properties for energetic materials. mdpi.comenergetic-materials.org.cnnih.gov The introduction of nitro groups (-NO2) or other energetic functionalities onto the tetrazole or benzonitrile rings of these molecules can further enhance their energetic performance. energetic-materials.org.cn While much of the research in this area is computational, it highlights the significant potential of tetrazole derivatives, including those derived from Benzonitrile, 2-(1H-tetrazol-5-yl)-, in the development of next-generation explosives and propellants. mdpi.comresearchgate.net

Table 2: Energetic Properties of Selected Tetrazole-Based Compounds

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)
TNT (for comparison)1.65-676.9
HTATzNot Available6238.1 nih.gov
HTATz·N₂H₄Not Available6698.5 nih.gov
Hydrazinium salt of a tetrazine derivativeNot AvailableNot Available8.232 nih.gov

Future Research Directions and Emerging Challenges for Benzonitrile, 2 1h Tetrazol 5 Yl

Development of Novel, Efficient, and Sustainable Synthetic Routes

The traditional synthesis of Benzonitrile (B105546), 2-(1H-tetrazol-5-yl)- involves the reaction of phthalonitrile (B49051) with an azide (B81097) source, such as sodium azide, often in a solvent like dimethylformamide (DMF). iucr.orgnih.gov While effective, this method presents challenges related to the use of potentially hazardous reagents and high-boiling point solvents, which can complicate purification and generate waste. Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic protocols.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. Heterogeneous catalysts, such as zinc oxide (ZnO) nanoparticles supported on magnetic periodic mesoporous organosilica (Fe3O4@PMO–ICS–ZnO), have shown promise in the synthesis of related tetrazole derivatives. nih.govresearchgate.net These catalysts offer advantages like low catalyst loading, high efficiency, and easy separation and recyclability, which are cornerstones of green chemistry. nih.govunibo.it Future work could adapt these magnetic nanocatalysts for the direct synthesis of 2-(1H-tetrazol-5-yl)benzonitrile from phthalonitrile, potentially lowering reaction times and energy consumption.

Green Solvents and Conditions: A significant challenge is replacing traditional organic solvents with more environmentally benign alternatives. Research into using green solvents like ethanol (B145695), water, or even solvent-free conditions for the synthesis of tetrazoles is ongoing. nih.govrsc.org For instance, one-pot, multi-component reactions under reflux in ethanol have proven effective for creating complex tetrazole derivatives. nih.gov Another innovative approach involves the use of ionic liquids that can act as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling. rsc.org

Flow Chemistry: Continuous flow synthesis offers a scalable and safer alternative to batch processing. A solid-phase monolith method has been highlighted for its sustainability and scalability in producing other tetrazole derivatives, achieving high purity and throughput. Future research could develop a continuous flow process for Benzonitrile, 2-(1H-tetrazol-5-yl)-, which would be particularly advantageous for industrial-scale production.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis

MethodologyKey FeaturesPotential Advantages for Benzonitrile, 2-(1H-tetrazol-5-yl)- SynthesisReference
Traditional Batch SynthesisUses phthalonitrile and sodium azide in DMF. iucr.orgnih.govEstablished and proven method. iucr.orgnih.gov
Heterogeneous NanocatalysisEmploys recyclable catalysts like Fe3O4@PMO–ICS–ZnO. nih.govresearchgate.netReduced catalyst waste, easy separation, high yields, and potential for milder conditions. nih.gov nih.govresearchgate.net
Ionic Liquid-Mediated SynthesisUtilizes ionic liquids as a recyclable medium and catalyst. rsc.orgEliminates the need for metal catalysts and simplifies product separation. rsc.org rsc.org
Multicomponent Reactions (MCRs)One-pot synthesis from multiple starting materials. researchgate.netHigh atom economy, reduced workup steps, and access to diverse derivatives. researchgate.net researchgate.net

Exploration of Undiscovered Reactivity Pathways and Functionalization Opportunities

The structure of Benzonitrile, 2-(1H-tetrazol-5-yl)- offers multiple sites for chemical modification, opening avenues for creating a diverse library of analogs. The tetrazole ring, the benzonitrile group, and the aromatic ring are all amenable to functionalization.

Tetrazole Ring Chemistry: The tetrazole ring contains an acidic N-H proton and can exist in tautomeric forms (1H and 2H), influencing its reactivity. thieme-connect.comnih.gov This allows for selective N-alkylation or N-arylation to generate 1-substituted or 2-substituted isomers, which can have distinct biological and physical properties. acs.org For example, N-benzylation has been used to protect the tetrazole ring during subsequent reactions. acs.org Exploring reactions that differentiate between the N1 and N2 positions remains a challenge and an area for future investigation.

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems. These transformations would yield a range of derivatives with fundamentally different chemical properties, which could be valuable as building blocks or as final compounds for various applications.

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups). These modifications would influence the electronic properties of the entire molecule, which can be critical for tuning its activity in medicinal or materials science contexts.

Novel Heterocycle Synthesis: The compound itself can serve as a precursor for more complex heterocyclic systems. For instance, the reactivity of related tetrazol-5-yl phosphorus ylides has been explored to synthesize novel haloazidoalkenes, which can then be converted to highly reactive 2-halo-2-(tetrazol-5-yl)-2H-azirines. This points towards the potential of Benzonitrile, 2-(1H-tetrazol-5-yl)- to act as a building block for previously inaccessible and potentially valuable chemical entities.

Advanced Computational Design of Functionalized Analogs with Tailored Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For Benzonitrile, 2-(1H-tetrazol-5-yl)-, these methods can accelerate the discovery of new analogs with specific, desirable properties, reducing the need for extensive and costly trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govzsmu.edu.ua For derivatives of Benzonitrile, 2-(1H-tetrazol-5-yl)-, QSAR models could be developed to predict their potential efficacy as, for example, enzyme inhibitors or antimicrobial agents. nih.govzsmu.edu.ua This allows researchers to prioritize the synthesis of candidates with the highest predicted activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov By docking virtual libraries of functionalized Benzonitrile, 2-(1H-tetrazol-5-yl)- analogs into the active site of a target protein, researchers can identify which modifications are likely to enhance binding affinity and, therefore, biological potency.

Pharmacophore Modeling and Property Prediction: In silico tools can predict key drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). By modeling analogs of Benzonitrile, 2-(1H-tetrazol-5-yl)-, it is possible to virtually screen for candidates with favorable pharmacokinetic profiles and low predicted toxicity, guiding the design of safer and more effective therapeutic agents. iucr.org

Table 2: Computational Approaches for Analog Design

Computational MethodObjectiveApplication to Benzonitrile, 2-(1H-tetrazol-5-yl)- AnalogsReference
QSARPredict biological activity based on chemical structure.Guide the synthesis of analogs with enhanced potency as potential drugs or agrochemicals. nih.govzsmu.edu.ua
Molecular DockingSimulate the binding of a molecule to a biological target.Identify key interactions and prioritize analogs with high binding affinity to specific enzymes or receptors. nih.gov
ADME/Toxicity PredictionForecast pharmacokinetic properties and potential toxicity.Design analogs with improved drug-like properties and better safety profiles. iucr.org

Expanding Applications in Diverse Fields of Chemical Research

While the primary interest in tetrazole-containing compounds has been in medicinal chemistry, the unique properties of Benzonitrile, 2-(1H-tetrazol-5-yl)- suggest potential applications in a broader range of fields.

Medicinal Chemistry: The role of tetrazoles as bioisosteres for carboxylic acids is well-established, and they are present in numerous clinical drugs. thieme-connect.com Future research on derivatives of Benzonitrile, 2-(1H-tetrazol-5-yl)- could focus on developing novel anticancer, antifungal, anti-inflammatory, or antihypertensive agents. iucr.orgnih.govjchemrev.com The nitrile group adds another layer of functionality that can be exploited to interact with biological targets.

Materials Science: The high nitrogen content of the tetrazole ring makes it a candidate for the development of high-energy-density materials (HEDMs). rsc.org The introduction of unsaturation and other functional groups can enhance properties like density and detonation velocity. rsc.org Functionalized derivatives of Benzonitrile, 2-(1H-tetrazol-5-yl)- could be investigated as new energetic materials or precursors. Furthermore, the tetrazole ring's multiple nitrogen atoms make it an excellent ligand for coordinating with metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or separation. iucr.org

Agrochemicals: The structural motifs present in Benzonitrile, 2-(1H-tetrazol-5-yl)- are also found in some agrochemicals. There is potential to explore its derivatives as novel herbicides, fungicides, or plant growth regulators.

Bioorthogonal Chemistry: Tetrazines, which are six-membered heterocyclic rings, are used in bioorthogonal "click" chemistry for labeling biological molecules. acs.org While tetrazoles are five-membered rings, the exploration of their reactivity in similar biological contexts, perhaps after conversion to a more reactive derivative, could be a novel research direction.

Q & A

Q. What are the reliable synthetic protocols for preparing 2-(1H-tetrazol-5-yl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: Two optimized approaches are documented:

  • Multicomponent Reaction (MCR): Using tert-butyl isocyanide, 4-methoxyphenyl imine, and benzonitrile derivatives under mild conditions (room temperature, 24 hours), yielding 72% product. Key steps include azide-alkyne cycloaddition and nitrile activation .
  • Catalytic Synthesis: A reusable Cu(II)-magnetic biochar catalyst facilitates tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide. Reaction optimization (e.g., solvent: DMF, 80°C, 6 hours) improves selectivity for the 1H-tetrazole isomer over 2H-isomers .

Q. How can spectroscopic techniques distinguish 2-(1H-tetrazol-5-yl)benzonitrile from its structural isomers?

Methodological Answer:

  • 1H NMR: The aromatic region (δ 7.75–8.19 ppm) shows distinct splitting patterns due to substituent proximity. For example, the meta-substituted nitrile group causes a triplet (J = 8 Hz) at δ 7.95–7.90 ppm, absent in para-substituted analogs .
  • 13C NMR: The tetrazole C5 carbon resonates at δ 150–155 ppm, while the benzonitrile carbon appears at δ 118–120 ppm. Isomeric differences alter these shifts by 2–5 ppm .
  • FT-IR: A sharp nitrile stretch (~2230 cm⁻¹) and tetrazole N-H/N=N bands (1600–1450 cm⁻¹) confirm functional groups .

Q. What are the common synthetic byproducts, and how can chromatographic methods resolve them?

Methodological Answer: Byproducts include unreacted azides, dimerized tetrazoles, and regioisomers (e.g., 1H vs. 2H-tetrazole). Use:

  • Reverse-Phase HPLC: C18 column with acetonitrile/water (70:30) gradient elution. Retention times differ by ~2 minutes for isomers .
  • TLC Monitoring: Silica gel with ethyl acetate/hexane (3:7) reveals spots (Rf: 0.45 for target compound vs. 0.32 for dimerized byproducts) .

Q. How does the crystal structure of 2-(1H-tetrazol-5-yl)benzonitrile inform its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (293 K, R factor = 0.055) reveals:

  • Planar tetrazole ring with dihedral angles <5° relative to the benzene ring, enhancing conjugation and stabilizing transition states during nucleophilic substitution .
  • Intermolecular N-H···N hydrogen bonds (2.85 Å) promote crystal packing, suggesting solid-state stability but potential solubility limitations in polar solvents .

Q. What are the documented pharmacological activities of tetrazole-substituted benzonitriles?

Methodological Answer:

  • Antihypertensive Activity: Tetrazoles act as angiotensin II receptor antagonists. In vitro assays (e.g., rat aorta contraction models) show IC₅₀ values <10 µM for analogs .
  • Antifungal Screening: Microdilution assays against Candida albicans (MIC = 32 µg/mL) correlate with electron-withdrawing nitrile groups enhancing membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of tetrazole formation in 2-(1H-tetrazol-5-yl)benzonitrile synthesis?

Methodological Answer:

  • DFT Calculations: Optimize transition states for [2+3] cycloaddition using Gaussian09 (B3LYP/6-311+G**). Lower activation energy (~15 kcal/mol) favors 1H-tetrazole formation due to nitrile polarization .
  • NBO Analysis: Charge distribution at nitrile C (-0.32 e) and azide terminal N (-0.45 e) drives regioselectivity .

Q. What mechanistic insights explain catalyst deactivation in Cu(II)-biochar systems for tetrazole synthesis?

Methodological Answer:

  • XPS Analysis: Post-reaction Cu 2p₃/₂ peaks shift from 933.5 eV (Cu²⁺) to 932.1 eV (Cu⁰), indicating reduction. Regeneration via H₂O₂ oxidation restores activity to 92% .
  • Leaching Tests: ICP-MS detects <0.5 ppm Cu in solution after 5 cycles, confirming heterogeneous catalysis dominance .

Q. How do steric and electronic effects influence the pharmacological SAR of 2-(1H-tetrazol-5-yl)benzonitrile derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitrile meta-substitution increases logP (by 0.5–1.0 units), improving blood-brain barrier penetration in murine models .
  • Steric Maps: CoMFA models (Sybyl-X) show bulky ortho-substituents reduce angiotensin II binding affinity by 30% due to receptor pocket clashes .

Q. What strategies mitigate hygroscopicity in 2-(1H-tetrazol-5-yl)benzonitrile during formulation?

Methodological Answer:

  • Co-Crystallization: Co-formers like succinic acid reduce water uptake by 60% (TGA data). Crystal engineering via solvent-drop grinding achieves stable hydrates .
  • Lyophilization: Freeze-drying with trehalose (1:1 w/w) yields amorphous solids with <1% moisture absorption (Karl Fischer titration) .

Q. How can in situ FT-IR monitor tetrazole ring formation kinetics in flow reactors?

Methodological Answer:

  • Flow Reactor Setup: PTFE tubing (1 mm ID) with ATR-FT-IR probe. Track azide (2100 cm⁻¹) decay and tetrazole (1600 cm⁻¹) growth.
  • Kinetic Modeling: Pseudo-first-order rate constants (k = 0.12 min⁻¹ at 80°C) derived from time-resolved spectra optimize residence time to 15 minutes .

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